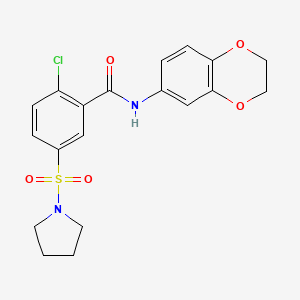![molecular formula C13H13IN2O3S B4623640 ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4623640.png)
ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate
Übersicht
Beschreibung
Quinazolinone derivatives, including compounds similar to ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate, are a significant class of compounds with diverse pharmacological properties. Their synthesis and study have been a focus of research to explore their potential therapeutic applications and understand their chemical behavior.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. These syntheses may include cyclization reactions, substitutions, and condensations with various reagents to introduce specific functional groups or structural features (Daidone et al., 1994). Advanced techniques such as ultrasonic-assisted synthesis have also been employed to improve reaction yields and reduce reaction times (Darehkordi & Ghazi, 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazoline core, which can be modified at various positions to yield compounds with diverse chemical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques to determine the molecular and crystal structures, providing insights into the compounds' conformation, hydrogen bonding, and other structural features (Tulyasheva et al., 2005).
Chemical Reactions and Properties
Quinazolinone derivatives participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. These reactions may include nucleophilic substitutions, addition-elimination reactions, and cyclization processes, among others. The introduction of specific substituents can significantly influence the compounds' reactivity and chemical behavior (Deady et al., 1989).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications, including pharmaceutical formulations. These properties are influenced by the compounds' molecular structure and the presence of specific functional groups (Lee et al., 2009).
Chemical Properties Analysis
Quinazolinone derivatives exhibit a wide range of chemical properties, including acidity/basicity, electrophilic/nucleophilic character, and stability. These properties are essential for understanding the compounds' behavior in biological systems and their interactions with biological targets. The chemical properties are determined by the molecular structure, electronic distribution, and the presence of specific substituents (Bonanomi & Palazzo, 1977).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Quinazolin-4-one Derivatives from Streptomyces Isolates : Research identified quinazolin-4-one derivatives isolated from Streptomyces sp., demonstrating the biodiversity of natural products and their potential as a basis for developing new drugs. The study focused on the isolation of new compounds and their antimicrobial evaluation, although the specific compound was not directly mentioned, highlighting the chemical diversity and potential biological activities of quinazolinones (Maskey et al., 2004).
Synthesis and Pharmacological Study of Ethyl 1-Methyl-5-[2-Substituted-4-Oxo-3(4H)-Quinazolinyl]-1H-Pyrazole-4-Acetates : This study synthesized a number of new ethyl 1-methyl-5-[4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates substituted at the 2 position of the quinazolinone ring. The compounds were tested for their analgesic, anti-inflammatory activities, and acute toxicity, indicating the therapeutic potential of quinazolinone derivatives (Daidone et al., 1994).
Chemical Synthesis and Reactivity
Synthesis, Characterization, and Biological Activity of New 3(4H)-Quinazolinone Derivatives : This research focused on the synthesis of quinazolinone derivatives using quinazolinylbenzoic acid as a precursor, leading to the creation of various heterocyclic systems. The synthesized compounds were characterized and evaluated for antibacterial and antifungal activities, showcasing the versatility of quinazolinone derivatives in the development of potential antimicrobial agents (El-Shenawy, 2017).
Products of a Reaction Between 1H-Indazol-3-Ol and Ethyl Chloroacetate : This study explored the reaction products of 1H-indazol-3-ol with ethyl chloroacetate, leading to the isolation and identification of various esters and acids. Although the specific compound was not directly mentioned, the research contributes to understanding the chemical reactions and potential applications of related quinazolinone compounds (Bonanomi & Palazzo, 1977).
Eigenschaften
IUPAC Name |
ethyl 2-(6-iodo-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3S/c1-3-19-11(17)7-20-13-15-10-5-4-8(14)6-9(10)12(18)16(13)2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQBBXKUVLSPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C(C=C2)I)C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)



![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)

![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)
![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)


![2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)

![diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4623646.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623651.png)